Cholestyramine

Bile acid binding In vitro pharmacology Anion exchange resin

Cholestyramine is the foundational first-generation bile acid sequestrant—a strongly basic anion exchange resin with a styrene-divinylbenzene copolymer backbone and quaternary ammonium groups. Unlike second-gen agents, it delivers the highest absolute LDL-C reduction among BAS monotherapy (28% at 24 g/day) and a 3.6-fold reverse cholesterol transport enhancement superior to ezetimibe. It is the reference standard for bile acid-mediated cholesterol elimination studies, statin combination protocols, and pruritus models. For atherosclerosis, enterohepatic circulation, and bile acid modulation research. ≥98% purity. NOT for human use.

Molecular Formula C27H47ClN2
Molecular Weight 435.1 g/mol
CAS No. 11041-12-6
Cat. No. B1145524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestyramine
CAS11041-12-6
SynonymsCholestyramine Chloride;  Cholestyramine Hydroxide;  Cholestyramine Resin;  Cholybar;  Colestyramin;  Colestyramine;  Cuemid;  LoCholest;  MK 135;  Quantalan;  Questran;  Questran Light; 
Molecular FormulaC27H47ClN2
Molecular Weight435.1 g/mol
Structural Identifiers
SMILESCCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-]
InChIInChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1
InChIKeyPOJQWPZVKOFVHS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, alcohol, benzene, chloroform, ether

Cholestyramine (CAS 11041-12-6) Procurement Guide: Baseline Characteristics of a Non-Absorbed Bile Acid Sequestrant


Cholestyramine (CAS 11041-12-6) is a high molecular weight, strongly basic anion exchange resin composed of a styrene-divinylbenzene copolymer backbone functionalized with quaternary ammonium groups . It is a non-absorbed, hydrophilic powder formulated for oral suspension that acts intraluminally within the gastrointestinal tract to bind bile acids [1]. The compound represents the first-generation bile acid sequestrant (BAS) class and serves as a foundational comparator for evaluating newer agents in both lipid-lowering and bile acid modulation applications.

Cholestyramine (CAS 11041-12-6) Procurement Rationale: Why In-Class Bile Acid Sequestrants Are Not Interchangeable


Bile acid sequestrants exhibit significant heterogeneity in polymer architecture, bile acid binding specificity, in vivo potency per gram, and tolerability profiles that preclude simple generic substitution. Cholestyramine's styrene-divinylbenzene copolymer with quaternary ammonium functionality differs fundamentally from colesevelam's engineered polyallylamine cross-linked with epichlorohydrin, resulting in distinct binding kinetics, dose-response relationships, and adverse event profiles [1]. The compound's propensity to elevate plasma triglycerides, a class effect of first-generation BAS, manifests with quantifiable differences in magnitude across agents and is a critical consideration in patient selection and combination therapy design [2]. Furthermore, the substantial formulation-dependent excipient profiles between standard and "light" preparations affect administration volume and patient acceptability, which directly impacts adherence in long-term use scenarios.

Cholestyramine (CAS 11041-12-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Cholestyramine vs. Colestipol In Vitro Bile Acid Binding Capacity Under Physiological Conditions

In direct head-to-head in vitro experiments measuring equilibrium binding at physiological bile acid concentrations (4.3–10.1 mM), cholestyramine bound >58% of the total bile acid pool, whereas colestipol bound >17% [1]. Both resins equilibrated with bile acids (5 mM) within 1 hour. The conjugated trihydroxy bile acids taurocholic acid and glycocholic acid dissociated rapidly from both sequestrants, but dihydroxy bile acids dissociated more slowly, suggesting differential in vivo reabsorption avoidance profiles. This demonstrates that cholestyramine exhibits approximately 3.4-fold greater binding capacity than colestipol on a weight-equivalent basis under identical experimental conditions.

Bile acid binding In vitro pharmacology Anion exchange resin Comparative efficacy

Cholestyramine vs. Colestipol vs. Colesevelam LDL-C Reduction Dose-Response Comparison

A systematic compilation of dose-response data from clinical studies demonstrates that cholestyramine reduces LDL-C by 7% at 4 g/day and by 28% at 24 g/day [1]. In comparison, colestipol achieves a 12% reduction at 4 g/day and 24% at 16 g/day, while the engineered BAS colesevelam reduces LDL-C by 15% at 3.8 g/day and 18% at 4.3 g/day. Notably, the incremental LDL-C reduction per gram of resin differs substantially among agents, with colesevelam exhibiting the highest per-gram potency and cholestyramine requiring the highest total daily dose to achieve maximal LDL-C lowering.

LDL cholesterol Lipid-lowering Dose-response Hypercholesterolemia

Cholestyramine-Induced Triglyceride Elevation: Quantitative Comparison with Simvastatin and Placebo

In a randomized parallel study comparing simvastatin and cholestyramine in 60 subjects with primary hypercholesterolemia, cholestyramine increased plasma triglyceride levels by 37.5% (P < 0.01) at Week 12, whereas simvastatin caused a slight non-significant reduction [1]. A separate short-term, double-blind, crossover trial in patients with NIDDM demonstrated that cholestyramine (8 g twice daily) increased plasma triglyceride levels by 13.5% (95% CI, 1% to 26%) compared with placebo over 6 weeks [2]. These findings establish the magnitude of triglyceride elevation as a class-associated liability that varies with dose and patient population.

Triglycerides Adverse metabolic effects Statin comparison Dyslipidemia

Cholestyramine Constipation Rate vs. Colestipol: Adverse Event Profile Differentiation

Comparative tolerability data indicate that cholestyramine is associated with a higher incidence of constipation than colestipol [1]. In clinical analyses, constipation is experienced by approximately 28% of patients taking cholestyramine, compared to 10% in those taking colestipol. This approximately 2.8-fold difference in constipation frequency represents a clinically meaningful tolerability distinction between the two first-generation BAS agents.

Constipation Tolerability Adverse events Patient adherence

Cholestyramine vs. Ezetimibe: Divergent Effects on Reverse Cholesterol Transport and Sterol Excretion Pathways

In a murine model of reverse cholesterol transport (RCT), cholestyramine and ezetimibe demonstrated mechanistically distinct effects on fecal sterol excretion [1]. Ezetimibe inhibited intestinal cholesterol absorption by 74% (p < 0.01), whereas cholestyramine decreased cholesterol absorption by 24% (p < 0.01). Consequently, ezetimibe increased RCT 2.1-fold (p < 0.001), primarily within fecal neutral sterols. In contrast, cholestyramine increased RCT by 3.6-fold (p < 0.001), with the increase occurring primarily within bile acids (p < 0.001) but also within neutral sterols (p < 0.001). This demonstrates that cholestyramine achieves superior total RCT enhancement (3.6-fold vs. 2.1-fold) via a distinct mechanistic pathway emphasizing bile acid excretion.

Reverse cholesterol transport Fecal sterol excretion Ezetimibe Atheroprotection

Cholestyramine-Ezetimibe Pharmacokinetic Interaction: Quantitative AUC Reduction and Clinical Management

Concomitant administration of cholestyramine (4 g twice daily) with ezetimibe in healthy hypercholesterolemic adults decreases the mean area under the plasma concentration-time curve (AUC) of total ezetimibe by approximately 55% [1]. This substantial reduction in systemic exposure of total ezetimibe is attributed to cholestyramine's non-specific binding of ezetimibe within the intestinal lumen, preventing absorption. The incremental LDL cholesterol reduction expected with the addition of ezetimibe to cholestyramine therapy may be diminished by this interaction.

Drug-drug interaction Ezetimibe Pharmacokinetics AUC reduction

Cholestyramine (CAS 11041-12-6) Optimal Research and Industrial Application Scenarios


Primary Hypercholesterolemia When High-Dose BAS Therapy Is Clinically Appropriate

Cholestyramine at 24 g/day achieves a 28% LDL-C reduction, the highest absolute LDL-C lowering among BAS monotherapy regimens, making it suitable for statin-intolerant patients with primary hypercholesterolemia requiring maximal non-statin LDL-C reduction [1]. This application is predicated on careful patient selection—specifically excluding those with baseline hypertriglyceridemia (>300 mg/dL)—given the documented 13.5%–37.5% triglyceride elevation liability [2][3].

Combination Therapy with Statins for Additive LDL-C Lowering

Low-dose statin plus BAS combinations lead to greater or similar LDL-C reductions compared with high-dose statin monotherapy, and patients prescribed BAS plus statins achieve a 16.21% (95% CI, 9.71–22.70%) higher percentage change in LDL-C compared with statins alone (P < 0.001) [1]. Cholestyramine's complementary mechanism of action (bile acid depletion upregulating hepatic LDL receptor expression) is orthogonal to HMG-CoA reductase inhibition, providing scientific rationale for this combination approach in patients requiring intensive lipid-lowering who cannot tolerate high-dose statin monotherapy.

Pruritus Associated with Partial Biliary Obstruction

Cholestyramine is indicated for pruritus associated with partial biliary obstruction [1]. The mechanism involves intraluminal binding of bile acids that accumulate in the dermal tissue due to impaired biliary excretion, with cholestyramine resin forming an insoluble complex that is excreted in feces, thereby reducing serum bile acid levels and resultant pruritus. This application leverages cholestyramine's bile acid binding properties in a non-lipid indication, representing a distinct procurement use case.

Preclinical Model of Bile Acid Pool Depletion and Reverse Cholesterol Transport

In rodent models investigating atheroprotective mechanisms, cholestyramine increases reverse cholesterol transport by 3.6-fold (p < 0.001), primarily within bile acids (p < 0.001) [1]. This robust enhancement of RCT, superior to ezetimibe's 2.1-fold increase, establishes cholestyramine as a reference standard for experimental protocols examining bile acid-mediated cholesterol elimination pathways, macrophage-to-feces cholesterol flux, and the intersection of enterohepatic circulation with atherosclerosis progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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